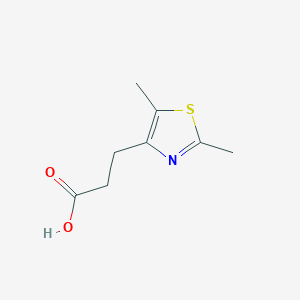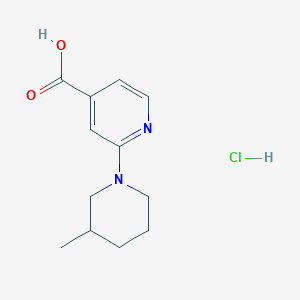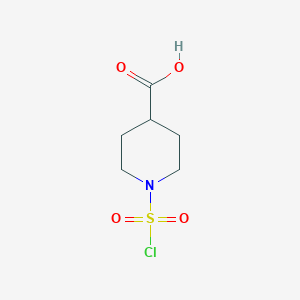
(2-Iodo-1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom and a methoxyethyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of (1-methoxyethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (2-hydroxy-1-methoxyethyl)benzene, while Suzuki-Miyaura coupling can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Iodo-1-methoxyethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . The methoxyethyl group can also participate in various reactions, influencing the overall reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but with a methyl group instead of a methoxyethyl group.
1-Iodo-2-(methoxymethyl)benzene: Similar structure with a methoxymethyl group.
Iodobenzene: Lacks the methoxyethyl group, making it less reactive in certain types of reactions.
Uniqueness
(2-Iodo-1-methoxyethyl)benzene is unique due to the presence of both an iodine atom and a methoxyethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H11IO |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11IO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
FKOOTLGUKGDARG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CI)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



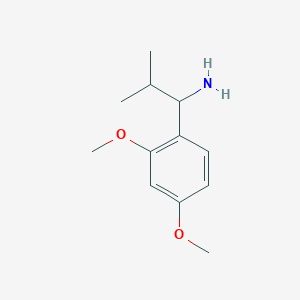

![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B15271969.png)
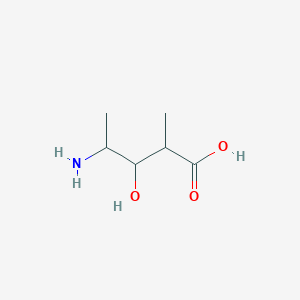
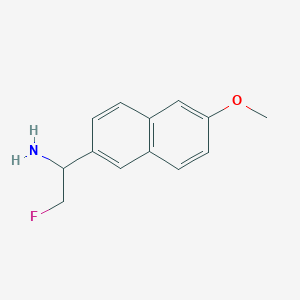
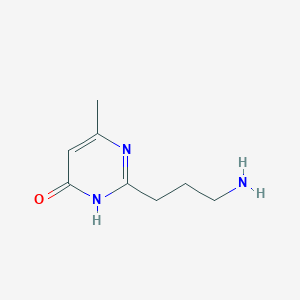
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
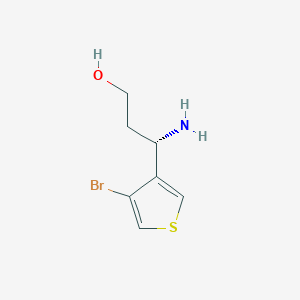
amine](/img/structure/B15272002.png)
